molecular formula C12H18ClN7O B073147 5-(N,N-Hexamethylene)amiloride CAS No. 1428-95-1

5-(N,N-Hexamethylene)amiloride

Numéro de catalogue: B073147
Numéro CAS: 1428-95-1
Poids moléculaire: 311.77 g/mol
Clé InChI: RQQJJXVETXFINY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-(N,N-Hexamethylene)amiloride (HMA) is a derivative of amiloride, a guanidine compound known for its role as an ion channel modulator. Structurally, HMA features a hexamethylene ring substitution at the 5-position of amiloride’s pyrazine ring, which preserves its exposed guanidine group while altering its steric and electronic properties . HMA is distinguished by its ability to act as a positive allosteric modulator (PAM) of the human GABA-A receptor rho1 (hGABA-Ar1), enhancing GABA-mediated currents at concentrations ≥1 mM . Unlike heteromeric GABA-A receptors, which are antagonized by amiloride, homomeric hGABA-Ar1 receptors (predominantly expressed in the retina) are uniquely sensitive to HMA’s modulatory effects .

HMA also inhibits Na+/H+ exchangers (NHEs) with high specificity, making it a tool for studying intracellular pH regulation . Additionally, it exhibits off-target effects on acid-sensing ion channels (ASICs) and epithelial sodium channels (ENaCs), though with lower potency compared to other amiloride derivatives .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'amiloride d'hexaméthylène est synthétisé par un processus en plusieurs étapes à partir de l'amiloride. La principale voie de synthèse implique la réaction de l'amiloride avec l'hexaméthylènediamine dans des conditions contrôlées pour former le dérivé d'hexaméthylène. La réaction nécessite généralement un solvant tel que le diméthylsulfoxyde et un catalyseur pour faciliter la formation du produit souhaité .

Méthodes de production industrielle : La production industrielle de l'amiloride d'hexaméthylène suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs à écoulement continu et de techniques de purification avancées, telles que la cristallisation et la chromatographie, sont courantes dans les milieux industriels pour atteindre la qualité de produit souhaitée .

Analyse Des Réactions Chimiques

Types de réactions : L'amiloride d'hexaméthylène subit diverses réactions chimiques, notamment :

Réactifs et conditions courants :

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'amiloride d'hexaméthylène, chacun ayant des activités biologiques distinctes et des applications thérapeutiques potentielles .

4. Applications de la recherche scientifique

L'amiloride d'hexaméthylène a un large éventail d'applications de recherche scientifique :

5. Mécanisme d'action

L'amiloride d'hexaméthylène exerce ses effets principalement en inhibant l'échangeur sodium-hydrogène, conduisant à une diminution du pH intracellulaire. Cette inhibition perturbe l'homéostasie ionique au sein des cellules, affectant divers processus cellulaires. Le composé cible également des canaux ioniques spécifiques, tels que le canal ionique M2 de l'influenza A, et inhibe la réplication virale en bloquant l'activité des canaux ioniques .

Composés similaires :

Unicité : L'amiloride d'hexaméthylène se distingue par son inhibition puissante de l'échangeur sodium-hydrogène et son large spectre d'activités biologiques. Sa capacité à cibler plusieurs canaux ioniques et son potentiel en tant qu'agent antiviral et anticancéreux en font un composé unique et précieux dans la recherche scientifique .

Applications De Recherche Scientifique

Antitumor Activity

HMA has been extensively studied for its potential as an anticancer agent. Its mechanism of action primarily involves the inhibition of the Na+/H+ antiporter, which plays a crucial role in regulating intracellular pH (pHi) in tumor cells.

Case Studies and Findings

  • Cytotoxicity in Tumor Models : A study demonstrated that HMA combined with nigericin, a cell-acidifying agent, exhibited significant cytotoxic effects on EMT-6 tumor cells in various models, including monolayer cultures and murine tumor models. The combination was particularly effective at extracellular pH levels below 6.5, indicating that HMA can enhance the efficacy of other treatments by exploiting the acidic microenvironment typical of solid tumors .
  • Inhibition of Urokinase Plasminogen Activator : HMA has shown robust antitumor effects by inhibiting urokinase plasminogen activator (uPA), a key protease involved in cell invasiveness and metastasis. In experimental models, HMA reduced lung metastases and completely inhibited liver metastases in pancreatic cancer xenografts . This suggests that HMA could serve as a foundation for developing uPA-targeting anticancer drugs.
  • Thermosensitivity Enhancement : In a mouse allograft model of mammary carcinoma, HMA was found to delay primary tumor growth and increase the sensitivity of tumors to thermal therapy .

Neuropharmacological Applications

In addition to its anticancer properties, HMA has been investigated for its effects on neurotransmission.

Modulation of GABA-A Receptors

  • Research indicates that HMA acts as a positive allosteric modulator of the GABA-A ρ1 receptor. It potentiates GABA-mediated currents at higher concentrations, suggesting potential applications in neuropharmacology for conditions involving GABAergic dysfunction .

Antifungal Activity

HMA also exhibits antifungal properties, particularly against Cryptococcus species.

Antifungal Efficacy Studies

  • A study assessed the antifungal activity of HMA against various Cryptococcus isolates. While amiloride itself showed poor antifungal activity, HMA demonstrated significant dose-dependent growth inhibition against these fungal pathogens . The minimal inhibitory concentrations (MICs) indicated that HMA is more effective than amiloride and other analogs like EIPA and MIA against Cryptococcus neoformans .

Mechanistic Insights and Structural Activity Relationships

The pharmacological profile of HMA is influenced by its structural modifications compared to amiloride. The introduction of the hexamethylene group enhances its specificity for Na+/H+ exchangers while minimizing effects on epithelial sodium channels (ENaC), which are responsible for diuretic effects .

Summary Table: Applications of 5-(N,N-Hexamethylene) Amiloride

Application AreaMechanism/EffectKey Findings/Studies
Antitumor Activity Inhibits Na+/H+ antiporter; reduces pHiCytotoxicity in murine models; inhibits uPA; enhances thermosensitivity
Neuropharmacology Positive modulation of GABA-A ρ1 receptorPotentiates GABA-mediated currents; potential therapeutic applications
Antifungal Activity Inhibits growth of Cryptococcus speciesSignificant dose-dependent inhibition; superior to amiloride

Mécanisme D'action

Hexamethylene amiloride exerts its effects primarily by inhibiting the sodium-hydrogen exchanger, leading to a decrease in intracellular pH. This inhibition disrupts ion homeostasis within cells, affecting various cellular processes. The compound also targets specific ion channels, such as the influenza A M2 ion channel, and inhibits viral replication by blocking ion channel activity .

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

Amiloride derivatives share a pyrazine-guanidine backbone but differ in substitutions at the 5-position, which critically influence their pharmacology:

Compound Substitution at 5-Position Key Targets Notable Properties
HMA Hexamethylene ring GABA-Ar1 (PAM), NHE1 (inhibitor) Exposed guanidine group; enhances GABA-Ar1 currents (EC₅₀: ~16.55 µM)
Amiloride -NH₂ ENaC, ASICs, NHEs Broad-spectrum inhibitor; antagonizes GABA-A α4/α6 receptors
Benzamil Benzyl group ENaC, ASICs Inaccessible guanidine; no GABA-Ar1 modulation
3,4-Dichlorobenzamil Dichlorobenzyl group ASICs (IC₅₀: ~70% inhibition) Most potent ASIC inhibitor among tested derivatives
EIPA Ethyl-isopropyl groups NHE1 (IC₅₀: ~0.3 µM) High NHE1 specificity; weak GABA-Ar1 interaction
Phenamil Phenyl group ENaC Hydrophobic substitution; no GABA-Ar1 activity

Pharmacological Profiles

GABA-Ar1 Modulation
  • HMA : Enhances GABA-mediated currents at 1 mM (wild-type) and lower concentrations (30–300 µM) in the hGABA-Ar1 (I15’N) mutant . The exposed guanidine group is critical for binding, while the hexamethylene ring reduces potency compared to unmodified amiloride .
  • Amiloride : Antagonizes GABA-A α4/α6 receptors but acts as a weak PAM for GABA-Ar1 at high concentrations (>100 mM) .
  • Benzamil/Phenamil : Fail to potentiate GABA-Ar1 due to steric hindrance of the guanidine group .
Ion Channel Inhibition
  • ASICs : 3,4-Dichlorobenzamil is the most potent ASIC inhibitor (70% current suppression), while HMA shows weaker effects (25% inhibition) .
  • NHE1 : HMA (IC₅₀: ~0.2 µM) and EIPA (IC₅₀: ~1 µM) are superior to amiloride (IC₅₀: ~75 µM) .
  • ENaC : Benzamil and phenamil are more potent than HMA, which has minimal ENaC activity .
Cytotoxicity and Therapeutic Potential
  • HMA : Induces ER stress and apoptosis in vascular endothelial cells via Ca²⁺ depletion, with cytotoxicity potency: HMA > MIA > EIPA > amiloride .
  • Antifungal Activity : HMA inhibits Cryptococcus growth (MIC: ~10 µg/mL), outperforming amiloride and other derivatives .

Mechanistic Insights

Guanidine Accessibility : The exposed guanidine group in HMA is essential for GABA-Ar1 modulation, whereas substitutions in benzamil/phenamil block receptor interaction .

Substitution Effects :

  • Hydrophobic Groups (e.g., benzyl in benzamil): Enhance ENaC/ASIC inhibition but hinder GABA-Ar1 binding.
  • Alkyl Chains (e.g., hexamethylene in HMA): Improve NHE1 specificity and intracellular pH modulation .

Mutagenesis Studies : The GABA-Ar1 I15’N mutation reduces HMA’s efficacy, suggesting the second transmembrane domain influences allosteric modulation .

Activité Biologique

5-(N,N-Hexamethylene)amiloride, also known as hexamethylene amiloride (HMA), is a derivative of the potassium-sparing diuretic amiloride. It has garnered significant attention due to its diverse biological activities, particularly its role as a Na+/H+ exchanger inhibitor and its potential applications in antiviral and anticancer therapies. This article explores its biological activity, mechanisms of action, and relevant research findings.

HMA primarily functions as a potent inhibitor of Na+/H+ exchangers (NHEs). This inhibition leads to a decrease in intracellular pH (pHi), which can induce apoptosis in various cell types, including leukemic cells. Additionally, HMA has been shown to inhibit the HIV-1 Vpu virus ion channel and the replication of coronaviruses such as mouse hepatitis virus (MHV) and human coronavirus 229E (HCoV229E) with effective concentrations (EC50) of 3.91 μM and 1.34 μM, respectively .

Antiviral Activity

The antiviral properties of HMA have been extensively studied. Research indicates that HMA inhibits HIV-1 replication in cultured human macrophages and has been shown to block viral ion channels essential for viral assembly and morphogenesis . The compound's efficacy against coronaviruses highlights its potential as a therapeutic agent during viral outbreaks.

Virus TypeEC50 (μM)
HIV-13.91
Mouse Hepatitis Virus (MHV)3.91
Human Coronavirus 229E1.34

Antifungal Activity

In addition to its antiviral effects, HMA exhibits antifungal activity against various fungal isolates, particularly Cryptococcus neoformans and Cryptococcus gattii. Studies have demonstrated that HMA has a robust dose-dependent growth inhibition effect on these fungi, with minimum inhibitory concentrations (MICs) indicating significant antifungal potential .

Fungal IsolateMIC (μg/ml)
Cryptococcus neoformans≥ 40
Cryptococcus gattii≥ 60

Anticancer Properties

HMA has also been investigated for its anticancer properties. It induces programmed necrotic death in breast cancer cells through a lysosome- and reactive oxygen species (ROS)-dependent mechanism, distinguishing it from traditional apoptosis-inducing agents . This selective cytotoxicity towards cancer cells while sparing normal cells presents HMA as a promising candidate for cancer therapy.

Case Studies

  • Leukemic Cells : HMA was shown to induce apoptosis in leukemic cells by decreasing pHi, demonstrating its potential as an anticancer agent.
  • Breast Cancer : In vitro studies revealed that HMA selectively kills breast cancer cells at concentrations that do not affect non-transformed cells, suggesting a targeted therapeutic approach.

Comparative Analysis with Other Amiloride Derivatives

HMA's specificity for NHEs compared to other amiloride derivatives is noteworthy. While traditional amiloride has broader effects on sodium channels, HMA shows minimal inhibitory effects on epithelial sodium channels (ENaC), making it less toxic and more effective against specific targets .

CompoundNHE InhibitionENaC InhibitionAntiviral Activity
AmilorideModerateHighYes
5-(N,N-Dimethyl)amilorideHighModerateYes
This compoundVery HighLowYes

Q & A

Basic Research Questions

Q. What are the primary molecular targets of HMA, and how are these interactions experimentally validated?

HMA primarily targets Na+/H+ exchangers (NHEs), acid-sensing ion channels (ASICs), and viral proteins like HIV-1 Vpu. Experimental validation includes:

  • Electrophysiology : Patch-clamp assays in CHO-K1 and CHO-AP1 cells demonstrate HMA’s inhibition of ASIC-1 currents (~25% reduction) .
  • Calcium Imaging : HMA depletes endoplasmic reticulum (ER) Ca²⁺ stores in vascular endothelial cells, measured using D1ER probes .
  • Antiviral Assays : Inhibition of HIV-1 replication in macrophages via Vpu targeting, assessed using EC₅₀ values in viral load reduction studies .

Q. What methodologies are used to study HMA’s role in apoptosis induction?

HMA induces apoptosis by depleting ER Ca²⁺ and upregulating ER stress markers (e.g., GADD153/34). Key methods include:

  • Fluorescent Probes : Use of Fura-2 or D1ER to monitor cytosolic and ER Ca²⁺ dynamics .
  • qPCR/Western Blotting : Quantification of ER stress gene transcription and protein expression .
  • Comparative Pharmacology : Testing potency against derivatives (e.g., EIPA, MIA) to establish structure-activity relationships .

Q. How does HMA compare to other amiloride derivatives in inhibiting NHE1?

HMA exhibits higher potency than amiloride and derivatives like EIPA. Ki values for NHE1 inhibition are determined via:

  • Radiolabeled ²²Na⁺ Flux Assays : In cell lines expressing human NHE1 .
  • Computational Docking : Molecular modeling of HMA’s interaction with NHE1’s extracellular domain .

Advanced Research Questions

Q. How can discrepancies in HMA’s efficacy across cell models (e.g., CHO-K1 vs. CHO-AP1) be addressed?

Discrepancies arise from endogenous NHE activity in certain cell lines (e.g., CHO-K1), which alters cytosolic pH and indirectly modulates ASIC-1 function. Mitigation strategies include:

  • Using NHE-Null Cell Lines : CHO-AP1 cells eliminate confounding NHE activity .
  • pH Monitoring : Intracellular pH sensors (e.g., BCECF-AM) to isolate ASIC-specific effects .

Q. What experimental designs differentiate HMA’s NHE1 inhibition from off-target ER Ca²⁺ effects?

  • Control Inhibitors : Use HOE 694 (NHE1-specific inhibitor) to isolate ER Ca²⁺ depletion effects .
  • Time-Resolved AFM : Track conformational changes in P-glycoprotein (Pgp) under physiological pH to assess off-target ion channel modulation .
  • siRNA Knockdowns : Silencing NHE1 in vascular endothelial cells to confirm ER stress pathways are Ca²⁺-dependent .

Q. How do structural modifications of HMA influence its binding to allosteric sites in GPCRs (e.g., GnRH receptors)?

  • Dissociation Assays : Radioligand (e.g., ¹²⁵I-triptorelin) dissociation rates in the presence of HMA reveal allosteric modulation .
  • Mutagenesis Studies : Mapping receptor domains critical for HMA binding via site-directed mutagenesis .

Q. What are the challenges in optimizing HMA for species-specific applications (e.g., insect chemosensory studies)?

  • Heteromeric Receptor Assays : Testing HMA on Drosophila Or47a + DmelOrco receptors shows IC₅₀ values (3.9 µM) distinct from mammalian targets .
  • Cross-Species Docking : Computational models comparing HMA’s interaction with human NHE1 vs. insect olfactory receptors .

Q. Data Contradiction Analysis

Q. Why does HMA show lower-than-expected efficacy in ASIC-1 inhibition despite computational predictions?

Computational screening initially suggested higher ASIC-1 binding affinity, but experimental data revealed ~25% current reduction (vs. 70% for 3,4-dichlorobenzamil). Contributing factors:

  • Cellular Context : Endogenous NHE activity in CHO-K1 cells may counteract HMA’s effects .
  • pH Sensitivity : ASIC-1 modulation by cytosolic pH shifts independent of direct channel binding .

Q. How do conflicting reports on HMA’s antiviral mechanisms (Vpu vs. preintegration complex) align?

  • Target Validation : Use of Vpu-deficient HIV-1 strains to isolate HMA’s effect on viral ion channels .
  • Nuclear Translocation Assays : Track viral DNA import in macrophages using fluorescently labeled preintegration complexes .

Q. Methodological Best Practices

Q. What protocols ensure reliable measurement of HMA’s ER Ca²⁺ depletion kinetics?

  • Thapsigargin Co-Treatment : Compare HMA’s Ca²⁺ depletion rate with SERCA inhibitors to calibrate ER-specific effects .
  • Single-Cell Imaging : Avoid population averaging by using high-resolution confocal microscopy for Ca²⁺ flux quantification .

Q. How should researchers control for batch variability in HMA derivatives during synthesis?

  • HPLC/Purity Checks : Ensure >95% purity via reverse-phase HPLC .
  • NMR Fingerprinting : Confirm structural integrity using ¹H/¹³C NMR spectra for azepane-substituted derivatives .

Propriétés

IUPAC Name

3-amino-5-(azepan-1-yl)-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN7O/c13-8-10(20-5-3-1-2-4-6-20)18-9(14)7(17-8)11(21)19-12(15)16/h1-6H2,(H2,14,18)(H4,15,16,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQJJXVETXFINY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC(=C(N=C2Cl)C(=O)N=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10162188
Record name 5-(N,N-Hexamethylene)amiloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10162188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1428-95-1
Record name Hexamethylene amiloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1428-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(N,N-Hexamethylene)amiloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001428951
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(N,N-Hexamethylene)amiloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10162188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(N,N-Hexamethylene)amiloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-(N,N-Hexamethylene)amiloride
5-(N,N-Hexamethylene)amiloride
5-(N,N-Hexamethylene)amiloride
5-(N,N-Hexamethylene)amiloride
5-(N,N-Hexamethylene)amiloride
5-(N,N-Hexamethylene)amiloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.